3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound with potential applications in medicinal chemistry. This compound features a benzothiazole core, which is known for its biological activity, and is functionalized with morpholine and piperazine groups, enhancing its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Functionalization with Piperazine: The benzothiazole core is then reacted with piperazine under appropriate conditions to introduce the piperazine moiety.
Introduction of the Pyrimidine Group: The piperazine-functionalized benzothiazole is further reacted with a pyrimidine derivative, often in the presence of a base and a suitable solvent.
Morpholine Substitution: Finally, the pyrimidine ring is functionalized with morpholine through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole, pyrimidine, and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione: shares structural similarities with other benzothiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple biological targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C19H22N6O3S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C19H22N6O3S/c26-29(27)16-4-2-1-3-15(16)18(22-29)24-7-9-25(10-8-24)19-20-6-5-17(21-19)23-11-13-28-14-12-23/h1-6H,7-14H2 |
InChI Key |
RVMOVQKLTBRNPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=CC(=N4)N5CCOCC5 |
Origin of Product |
United States |
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